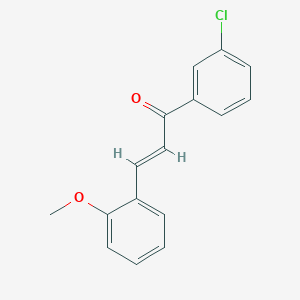

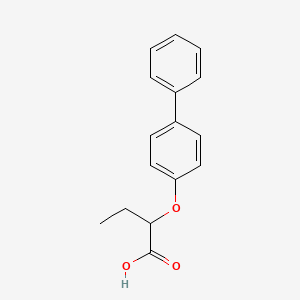

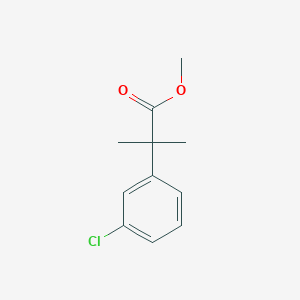

![molecular formula C8H11Cl2N5 B3071766 {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride CAS No. 1013430-70-0](/img/structure/B3071766.png)

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

Descripción general

Descripción

This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a planar, aromatic ring system, which is often used in medicinal chemistry due to its ability to mimic the peptide bond. The pyridinyl group attached to the triazole ring is a common motif in medicinal chemistry, known for its ability to participate in various types of bonding interactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazole and pyridine rings. These rings are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,2,4-triazoles can react with electrophiles at the nitrogen atoms, and the pyridine ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid at room temperature. The presence of multiple nitrogen atoms could make it a potential hydrogen bond acceptor, which could influence its solubility properties .Aplicaciones Científicas De Investigación

Green Synthesis of Schiff Bases : A study by Gümüş (2019) developed an eco-friendly protocol for synthesizing Schiff bases using 5-(pyridin-2-, 3- or 4- yl)-3-amino-1,2,4-triazoles and substituted salicylic aldehydes in water under microwave irradiation. This method achieved high yields and easy isolation procedures, emphasizing the importance of sustainable practices in chemical synthesis (Gümüş, 2019).

One-Pot Assembly of Triazoles : Glotova et al. (2013) described a one-pot assembly method to produce 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines, demonstrating an efficient synthesis pathway for complex triazole compounds (Glotova et al., 2013).

Synthesis of Triazole Derivatives and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, indicating potential pharmaceutical applications (Bektaş et al., 2007).

Synthesis and Pharmacological Study of Thiazolidinones : Dave et al. (2007) prepared 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and evaluated its antimicrobial and antitubercular activities. This research highlights the potential of triazoles in developing new pharmacological agents (Dave et al., 2007).

Alkylation Studies and Theoretical Analysis : Anders et al. (1997) explored the alkylation of 5-Amino-1-methyl-1H-1,2,4-triazole, revealing insights into the chemical properties and potential applications of triazole compounds (Anders et al., 1997).

Synthesis of Pyrrolidine Derivatives : Prasad et al. (2021) synthesized N-substituted pyrrolidine derivatives incorporating a 1,2,4-triazole ring, emphasizing the versatility of triazoles in drug development, particularly in clinical drugs like Rizatriptan and Ribavirin (Prasad et al., 2021).

Molecular and Crystal Structure Analysis : Dolzhenko et al. (2011) conducted a study on the molecular and crystal structure of a related triazole compound, providing valuable information for the material science and pharmaceutical industry (Dolzhenko et al., 2011).

Synthesis of Trifluoromethyl-containing Compounds : Bonacorso et al. (2010) described a method to synthesize trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, showcasing the adaptability of triazole compounds in chemical synthesis (Bonacorso et al., 2010).

Rh(III) Complexes with Pyridyl Triazole Ligands : Burke et al. (2004) prepared Rh(III) mixed ligand polypyridine type complexes with pyridyl triazole ligands, contributing to the field of inorganic chemistry and material science (Burke et al., 2004).

Synthesis and Anticancer Evaluation : Abdo and Kamel (2015) synthesized a series of triazole derivatives and evaluated their anticancer activity, providing insights into the therapeutic potential of these compounds (Abdo and Kamel, 2015).

Antibacterial Activity of Polyheterocycles : Hu et al. (2005) synthesized and evaluated the antibacterial activity of novel compounds incorporating oxadiazoles and pyridyl triazole rings, indicating potential applications in drug development (Hu et al., 2005).

Microwave-Assisted Synthesis of Propanamides : Tan et al. (2017) reported a microwave-assisted synthesis method for propanamides using triazole compounds, highlighting the importance of innovative synthesis methods in chemical research (Tan et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as betahistine , have been found to act on histamine receptors . Another compound, Imatinib , is known to inhibit BCR-ABL and c-kit tyrosine kinases

Mode of Action

For instance, Betahistine is thought to reduce symptoms through its actions on histamine receptors

Biochemical Pathways

For example, Betahistine is thought to disrupt endolymphatic fluid homeostasis in the ear, which is associated with Ménière’s disease

Result of Action

For instance, some compounds have shown superior cytotoxic activities against certain cell lines

Action Environment

Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of dissipation of certain compounds

Propiedades

IUPAC Name |

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.2ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDPGBKVXSDMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)

![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)

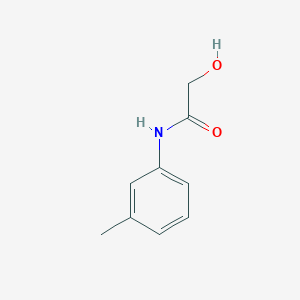

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)